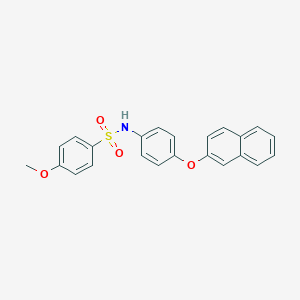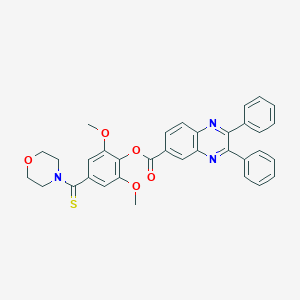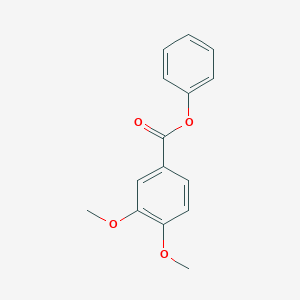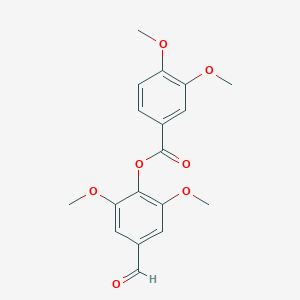![molecular formula C20H18N2O3S B306380 N-[4-(4-toluidinosulfonyl)phenyl]benzamide](/img/structure/B306380.png)
N-[4-(4-toluidinosulfonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-toluidinosulfonyl)phenyl]benzamide, commonly known as WST-8, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a water-soluble tetrazolium salt that is used as a colorimetric assay reagent for measuring cell viability and proliferation. WST-8 is widely used in various fields of research, including biochemistry, cell biology, and pharmacology.
Mécanisme D'action
The mechanism of action of WST-8 involves the reduction of the tetrazolium salt by cellular enzymes to formazan, which is detected by spectrophotometry. The reduction reaction is dependent on the presence of NADH or NADPH, which are produced by cellular metabolism. The amount of formazan produced is proportional to the number of viable cells in the culture.
Biochemical and Physiological Effects
WST-8 does not have any known biochemical or physiological effects on cells. It is a non-toxic reagent that is used to measure cell viability and proliferation. The assay is based on the detection of metabolic activity, which is a measure of the overall health of the cells.
Avantages Et Limitations Des Expériences En Laboratoire
WST-8 has several advantages over other cell viability assays. It is a water-soluble reagent that can be used in both adherent and suspension cell cultures. The assay is non-toxic and does not require any special equipment or training to perform. WST-8 is also highly sensitive and can detect small changes in cell viability.
One limitation of WST-8 is that it requires the use of a microplate reader or spectrophotometer to measure the absorbance of the formazan product. This can be a disadvantage for labs that do not have access to this equipment. Another limitation is that the assay is dependent on the metabolic activity of the cells, which can be affected by various factors, such as cell density, culture conditions, and the presence of inhibitors.
Orientations Futures
There are several future directions for the use of WST-8 in scientific research. One area of interest is the development of new applications for the assay, such as the detection of oxidative stress and apoptosis. Another area of interest is the optimization of the assay for use in high-throughput screening of drug candidates. Additionally, there is a need for further validation of the assay in different cell types and under different experimental conditions to ensure its reliability and accuracy.
Méthodes De Synthèse
The synthesis of WST-8 involves the reaction of 4-toluidine with p-toluenesulfonyl chloride, followed by the reaction of the resulting product with 4-aminobenzamide. The final product is obtained by the addition of tetrazolium salt to the reaction mixture. The synthesis method is relatively simple and has been optimized for high yield and purity.
Applications De Recherche Scientifique
WST-8 is widely used as a cell viability and proliferation assay reagent in scientific research. It is used to measure the metabolic activity of cells by detecting the reduction of the tetrazolium salt to formazan. This assay is commonly used in drug discovery, toxicology, and cancer research to evaluate the efficacy and toxicity of various compounds. WST-8 has also been used to study the effects of environmental factors, such as temperature and pH, on cell viability.
Propriétés
Formule moléculaire |
C20H18N2O3S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N-[4-[(4-methylphenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H18N2O3S/c1-15-7-9-18(10-8-15)22-26(24,25)19-13-11-17(12-14-19)21-20(23)16-5-3-2-4-6-16/h2-14,22H,1H3,(H,21,23) |
Clé InChI |
GYQZANIAXFTPAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306298.png)




![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 2,5-dichlorobenzoate](/img/structure/B306307.png)


![isopropyl 2-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306314.png)
![{4-[(6-(anilinocarbonyl)-7-methyl-3-oxo-5-thien-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-bromophenoxy}acetic acid](/img/structure/B306316.png)
![2-{[4-(Dimethylamino)phenyl]imino}-3-isobutyl-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-1,3-thiazolidin-4-one](/img/structure/B306317.png)
![5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B306319.png)
![5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one](/img/structure/B306321.png)